

# Protocol for Assessing Ternary Complex Formation with a Tos-PEG1 Linker

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## Compound of Interest

Compound Name: *Tos-PEG1-O-CH<sub>2</sub>COOH*

Cat. No.: *B12425987*

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## Introduction

The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is a cornerstone of induced proximity pharmacology. This mechanism is central to the function of Proteolysis Targeting Chimeras (PROTACs), which recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The linker connecting the POI-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of the stability and efficiency of the ternary complex.[3][4] This document provides detailed protocols for assessing the formation of such ternary complexes, with a focus on PROTACs incorporating a Tos-PEG1 linker element.

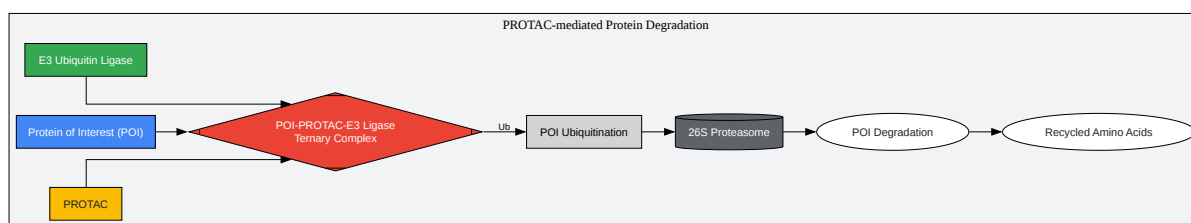
The Tosyl (Tos) group can serve as a reactive handle for chemical synthesis, while the polyethylene glycol (PEG) portion of the linker enhances solubility and can influence the geometry of the ternary complex. Understanding the kinetics, thermodynamics, and cellular engagement of the ternary complex is crucial for optimizing the design of effective PROTACs.

The following sections detail various biophysical and cellular assays to characterize ternary complex formation, including data presentation guidelines and visual workflows to aid in experimental design and interpretation.

## Key Biophysical and Cellular Assays

A multi-faceted approach employing various biophysical and cellular assays is recommended to thoroughly characterize ternary complex formation. Commonly used techniques include Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and proximity-based assays like AlphaLISA and TR-FRET for in vitro quantification. Cellular target engagement can be assessed using techniques such as the NanoBRET assay.

## Signaling Pathway of PROTAC Action



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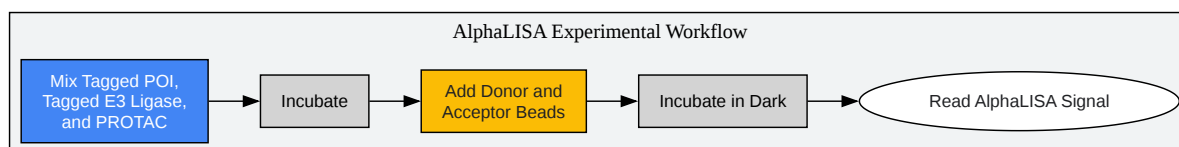
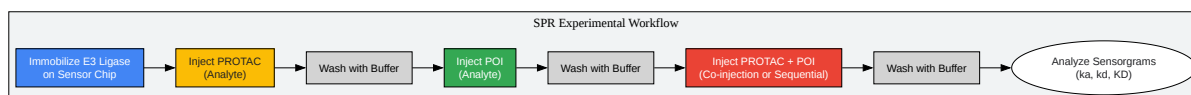
Caption: PROTAC-mediated degradation pathway.

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes.

Experimental Workflow:



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## References

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